molecular formula C18H14ClNO3S2 B2574499 1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-2-(phenylsulfonyl)-1-ethanone CAS No. 866039-12-5

1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-2-(phenylsulfonyl)-1-ethanone

Cat. No.: B2574499
CAS No.: 866039-12-5
M. Wt: 391.88
InChI Key: ZILKAXUTEDJZQI-UHFFFAOYSA-N
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Description

The compound “1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-2-(phenylsulfonyl)-1-ethanone” is a thiazole derivative . Thiazoles are heterocyclic organic compounds with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . They are known for their diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Physical and Chemical Properties Analysis

The compound has a predicted boiling point of 708.8±70.0 °C . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Synthesis of Thiazole Derivatives

1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-2-(phenylsulfonyl)-1-ethanone and its derivatives are utilized in the synthesis of complex heterocyclic structures, which are pivotal in medicinal chemistry for their diverse biological activities. For example, Patel et al. (2011) outlined the synthesis of thiazolyl benzenesulfonamide derivatives with notable antimicrobial activities against various bacterial strains (Patel, Nimavat, Vyas, & Patel, 2011). Similarly, Darweesh et al. (2016) demonstrated the synthesis of benzothiazole- and benzimidazole-based heterocycles from 1-(benzothiazol-2-yl)-2-phenylsulfonyl-1-ethanone, emphasizing their utility as building blocks in heterocyclic chemistry (Darweesh, Mekky, Salman, & Farag, 2016).

Antimicrobial and Antituberculosis Properties

Compounds derived from thiazole derivatives have been reported to possess significant antimicrobial and antituberculosis properties. For instance, Chitra et al. (2011) synthesized 3-heteroarylthioquinoline derivatives from 1-aryl-2-(1,3-benzothiazol-2-ylsulfanyl)-1-ethanone and demonstrated their potent in vitro antituberculosis activity (Chitra, Paul, Muthusubramanian, Manisankar, Yogeeswari, & Sriram, 2011). Additionally, Jagadale et al. (2020) synthesized thiazolyl-1,2,3-triazolyl-alcohol derivatives and highlighted their promising antimicrobial activity, suggesting potential applications in treating microbial infections (Jagadale, Chavan, Shinde, Sisode, Bobade, & Mhaske, 2020).

Future Directions

Thiazole derivatives, including this compound, continue to be of interest in medicinal chemistry due to their diverse biological activities . Future research may focus on further exploring the biological activities of this compound and developing it into a potent therapeutic agent.

Properties

IUPAC Name

2-(benzenesulfonyl)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClNO3S2/c1-12-17(24-18(20-12)13-7-9-14(19)10-8-13)16(21)11-25(22,23)15-5-3-2-4-6-15/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZILKAXUTEDJZQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)C(=O)CS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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